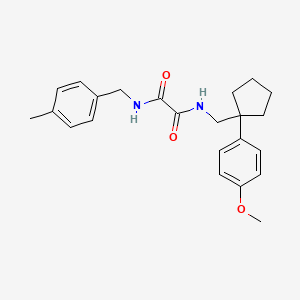

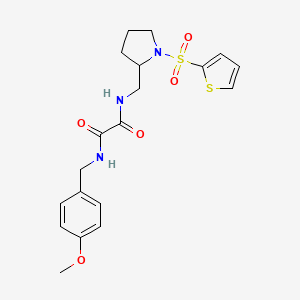

![molecular formula C18H20N2O2S B2687991 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-89-8](/img/structure/B2687991.png)

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the family of benzimidazole derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Antihypertensive Agents

Research on nonpeptide angiotensin II receptor antagonists has led to the development of a new series of N-(biphenylylmethyl)imidazoles, which differ from previously reported compounds by their potent antihypertensive effect upon oral administration. These findings underscore the importance of the acidic group at the 2'-position of the biphenyl for high affinity for the AII receptor and good oral antihypertensive potency (Carini et al., 1991).

Catalysis in Organic Synthesis

Ionic liquids based on imidazolium salts have been employed as dual hydrogen-bond donors in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating their efficiency as catalysts under solvent-free conditions (Zolfigol et al., 2013). Additionally, sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 have been shown to catalyze the synthesis of benzimidazoles at room temperature, highlighting their utility in green chemistry applications (Khazaei et al., 2011).

Antiviral Research

Imidazo[1,5-a]-1,3,5-triazine derivatives carrying various substituents have been synthesized and evaluated for their inhibitory effects on the replication of ortho- and paramyxoviruses, indicating the potential of benzyl-substituted imidazole derivatives in antiviral research (Golankiewicz et al., 1995).

Materials Science and Non-linear Optical (NLO) Applications

Benzimidazole derivatives have been studied for their potential as organic non-linear optical (NLO) materials. The significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior of these compounds suggest their promise for applications in NLO devices (Manikandan et al., 2019).

properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-10-6-7-11-17(16)20(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQUYWQKBQFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2687916.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2687918.png)

![3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687920.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2687926.png)

![Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate](/img/structure/B2687930.png)

![[4-(2-Methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2687931.png)